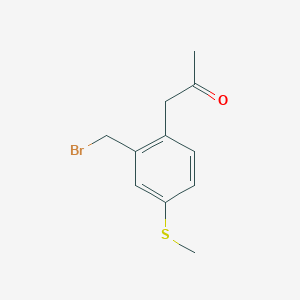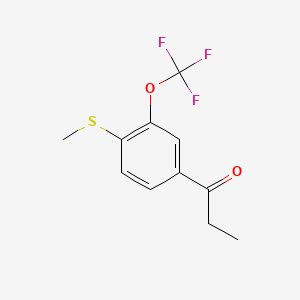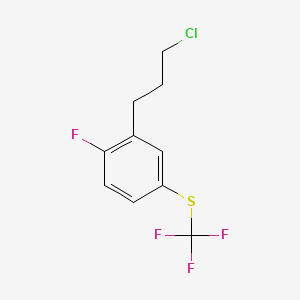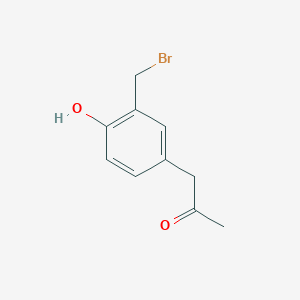
Trabectedin Intermediate A22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trabectedin Intermediate A22 is a key intermediate in the synthesis of trabectedin, a marine-derived antitumor agent. Trabectedin is known for its unique mechanism of action and is used in the treatment of various cancers, including soft tissue sarcoma and ovarian cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Trabectedin Intermediate A22 involves multiple synthetic steps. One common method starts with the reduction of a precursor compound, followed by several steps of functional group transformations, including oxidation, reduction, and cyclization reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The process is carefully monitored to maintain the required reaction conditions and to minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Trabectedin Intermediate A22 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are intermediates that further undergo cyclization and functional group transformations to yield this compound. These intermediates are crucial for the final synthesis of trabectedin .
Wissenschaftliche Forschungsanwendungen
Trabectedin Intermediate A22 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study complex synthetic pathways and reaction mechanisms. In biology, it serves as a tool to investigate the interactions of marine-derived compounds with biological systems. In medicine, it is a critical intermediate in the synthesis of trabectedin, which is used to treat various cancers, including soft tissue sarcoma and ovarian cancer .
Wirkmechanismus
Trabectedin Intermediate A22 itself does not have a direct mechanism of action, but it is a crucial intermediate in the synthesis of trabectedin. Trabectedin exerts its effects by binding to the minor groove of DNA, interfering with cell division and genetic transcription processes. It also affects the DNA repair machinery, leading to cell cycle arrest and apoptosis. The molecular targets include transcription factors and DNA repair proteins .
Vergleich Mit ähnlichen Verbindungen
Trabectedin Intermediate A22 is unique compared to other intermediates used in the synthesis of antitumor agents. Similar compounds include lurbinectedin and other ecteinascidins, which also have marine origins and similar mechanisms of action. this compound is specifically tailored for the synthesis of trabectedin, making it distinct in its structural and functional properties .
List of Similar Compounds
- Lurbinectedin
- Ecteinascidin 743
- Ecteinascidin 770
These compounds share similarities in their marine origins and mechanisms of action but differ in their specific applications and synthetic pathways .
Eigenschaften
Molekularformel |
C41H47N3O10S |
|---|---|
Molekulargewicht |
773.9 g/mol |
IUPAC-Name |
[(1R,2R,3S,11S,12S,14R,26R)-21,30-diethyl-12-ethynyl-6-methoxy-7-methyl-27-oxo-5-prop-2-enoxy-26-(prop-2-enoxycarbonylamino)-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl] acetate |
InChI |
InChI=1S/C41H47N3O10S/c1-9-14-49-37-29-23(16-21(6)34(37)48-8)17-27-26(12-4)44-28-18-51-40(46)25(42-41(47)50-15-10-2)19-55-39(33(44)32(29)43(27)13-5)31-30(28)38-36(52-20-53-38)24(11-3)35(31)54-22(7)45/h4,9-10,16,25-28,32-33,39H,1-2,11,13-15,17-20H2,3,5-8H3,(H,42,47)/t25-,26-,27-,28-,32-,33+,39+/m0/s1 |
InChI-Schlüssel |
TXMPNRIGBSCEFS-GLHZXTFZSA-N |
Isomerische SMILES |
CCC1=C2C(=C3[C@@H]4COC(=O)[C@H](CS[C@H](C3=C1OC(=O)C)[C@@H]5N4[C@H]([C@@H]6CC7=C([C@@H]5N6CC)C(=C(C(=C7)C)OC)OCC=C)C#C)NC(=O)OCC=C)OCO2 |
Kanonische SMILES |
CCC1=C2C(=C3C4COC(=O)C(CSC(C3=C1OC(=O)C)C5N4C(C6CC7=C(C5N6CC)C(=C(C(=C7)C)OC)OCC=C)C#C)NC(=O)OCC=C)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


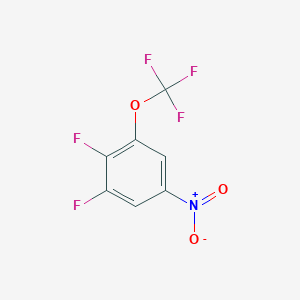
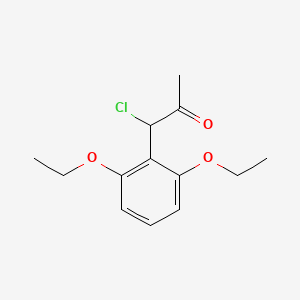
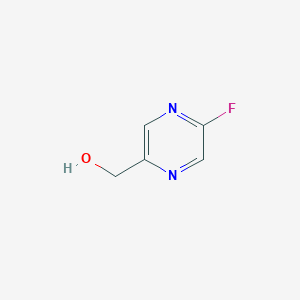

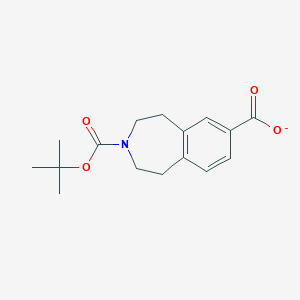

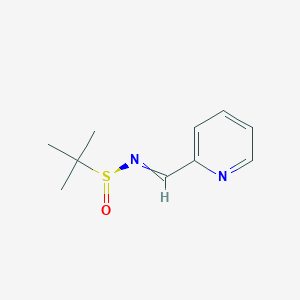
![(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14046201.png)
